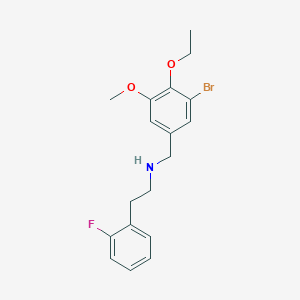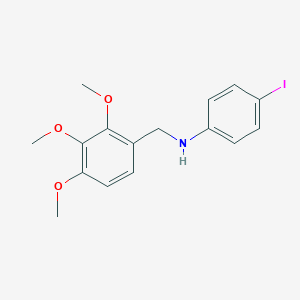![molecular formula C26H24FN3O2 B283341 N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B283341.png)
N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide, commonly known as Flibanserin, is a drug that was originally developed as an antidepressant but is now primarily used to treat hypoactive sexual desire disorder (HSDD) in premenopausal women. HSDD is a condition where a woman has a low or absent sexual desire that causes distress or interpersonal difficulty.
Wirkmechanismus
Flibanserin works by increasing the levels of dopamine and norepinephrine in the brain and decreasing the levels of serotonin. This leads to an increase in sexual desire and a decrease in sexual inhibition.
Biochemical and Physiological Effects:
Flibanserin has been shown to have a number of biochemical and physiological effects. It increases the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are associated with increased sexual desire. It also decreases the levels of serotonin, which is a neurotransmitter that is associated with decreased sexual desire. Flibanserin has been shown to have a number of physiological effects, including increased blood flow to the genital area and increased lubrication.
Vorteile Und Einschränkungen Für Laborexperimente
Flibanserin has a number of advantages for lab experiments. It is a well-studied drug with a known mechanism of action, which makes it easier to design experiments that target specific aspects of its effects. However, Flibanserin is primarily used to treat N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide in premenopausal women, which limits its use in other areas of research.
Zukünftige Richtungen
There are a number of future directions for research on Flibanserin. One area of research is the potential use of Flibanserin in treating sexual dysfunction in men. Another area of research is the potential use of Flibanserin in treating other conditions that are associated with low sexual desire, such as depression and anxiety. Additionally, further research is needed to fully understand the biochemical and physiological effects of Flibanserin and to identify any potential long-term side effects.
Synthesemethoden
Flibanserin is synthesized through a multistep process that involves the reaction of 2-amino-4-chlorobenzonitrile with 4-(2-fluorobenzyl)piperazine in the presence of a base to form N-(4-chlorobenzyl)-4-(2-fluorobenzyl)piperazine-1-carboxamide. This intermediate is then reacted with 4-nitrophenylboronic acid in the presence of a palladium catalyst to form N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide, the final product.
Wissenschaftliche Forschungsanwendungen
Flibanserin has been extensively studied for its potential use in treating N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide. Multiple clinical trials have been conducted to evaluate its efficacy and safety in premenopausal women with N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide. These trials have shown that Flibanserin can significantly improve sexual desire and decrease distress related to low sexual desire in women with N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide.
Eigenschaften
Molekularformel |
C26H24FN3O2 |
|---|---|
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
N-[4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C26H24FN3O2/c27-23-7-3-1-6-20(23)18-29-13-15-30(16-14-29)22-11-9-21(10-12-22)28-26(31)25-17-19-5-2-4-8-24(19)32-25/h1-12,17H,13-16,18H2,(H,28,31) |
InChI-Schlüssel |
NTUHTDJBXGWTSP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5O4 |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(4-fluorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283258.png)
![N-{[2-(benzyloxy)-1-naphthyl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B283259.png)
![N-[4-(benzyloxy)-3-chloro-5-ethoxybenzyl]-N-(4-pyridinylmethyl)amine](/img/structure/B283261.png)
![N-(tert-butyl)-2-[2-chloro-4-({[2-(4-fluorophenyl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B283265.png)
![N-{3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzyl}-N-(2-thienylmethyl)amine](/img/structure/B283266.png)



![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-phenoxyacetamide](/img/structure/B283273.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-3,4-dimethoxybenzamide](/img/structure/B283274.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-4-methoxybenzamide](/img/structure/B283276.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-3-methoxybenzamide](/img/structure/B283277.png)
![2-{[4-(Cyclopentyloxy)benzyl]amino}-1-butanol](/img/structure/B283280.png)
![2-[(3-Ethoxy-5-iodo-4-methoxybenzyl)amino]-1-butanol](/img/structure/B283282.png)